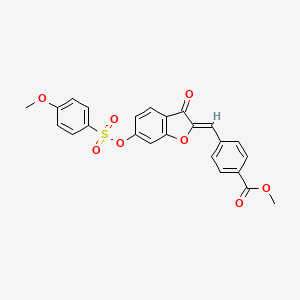

(Z)-methyl 4-((6-(((4-methoxyphenyl)sulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate

Description

The compound “(Z)-methyl 4-((6-(((4-methoxyphenyl)sulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate” is a benzofuran derivative characterized by a conjugated system with a sulfonate ester group at position 6 of the benzofuran core and a methyl benzoate substituent at position 2 via a Z-configuration methylidene linkage. This structural complexity suggests applications in pharmaceuticals or agrochemicals, particularly in prodrug formulations or enzyme-targeting systems due to its sulfonate ester moiety .

Properties

IUPAC Name |

methyl 4-[(Z)-[6-(4-methoxyphenyl)sulfonyloxy-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O8S/c1-29-17-7-10-19(11-8-17)33(27,28)32-18-9-12-20-21(14-18)31-22(23(20)25)13-15-3-5-16(6-4-15)24(26)30-2/h3-14H,1-2H3/b22-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHAPPBAQPRGCZ-XKZIYDEJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)C(=O)OC)O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)C(=O)OC)/O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 4-((6-(((4-methoxyphenyl)sulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate typically involves multiple steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a sulfonylation reaction, where 4-methoxyphenylsulfonyl chloride reacts with the benzofuran intermediate in the presence of a base such as triethylamine.

Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The methoxy group and the sulfonyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (Z)-methyl 4-((6-(((4-methoxyphenyl)sulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate can be used as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, including dyes, pigments, and polymers. Its unique structure may impart desirable properties to these materials.

Mechanism of Action

The mechanism by which (Z)-methyl 4-((6-(((4-methoxyphenyl)sulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate exerts its effects depends on its interaction with molecular targets. For instance, if used as a pharmaceutical, it might inhibit an enzyme by binding to its active site, thereby blocking its activity. The pathways involved would depend on the specific biological context and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings

The pyridin-3-ylmethylidene analog replaces the methyl benzoate with a pyridine ring, introducing hydrogen-bonding capability and basicity, which could alter binding affinity in biological targets.

Functional Group Implications

- Sulfonate vs. Sulfonylurea : Unlike sulfonylurea herbicides (e.g., ethametsulfuron methyl ester ), the target compound’s sulfonate ester lacks a urea bridge, suggesting divergent mechanisms (e.g., prodrug activation vs. acetolactate synthase inhibition).

Hypothetical Applications

- The target compound’s sulfonate ester is structurally analogous to prodrug motifs used to improve solubility or enable targeted release . In contrast, dichlorobenzyl or pyridine derivatives may prioritize stability or receptor interaction .

Biological Activity

(Z)-methyl 4-((6-(((4-methoxyphenyl)sulfonyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibitory effects, supported by relevant studies and data.

Chemical Structure

The compound features a complex structure characterized by:

- A methoxyphenyl group.

- A sulfonyl moiety.

- A benzofuran skeleton.

This unique arrangement contributes to its biological activity, influencing interactions with various biological targets.

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing the sulfonamide group have shown moderate to strong activity against strains such as Salmonella typhi and Bacillus subtilis . The mechanism of action often involves inhibition of bacterial enzyme systems, which is critical for their survival.

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Moderate |

| Compound B | Bacillus subtilis | Strong |

| Compound C | E. coli | Weak to Moderate |

Anti-inflammatory Effects

The anti-inflammatory potential of similar compounds has been investigated through various assays. The presence of the benzofuran moiety is linked to reduced inflammatory markers in vitro, suggesting a pathway for therapeutic applications in inflammatory diseases .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activity. Notably, it demonstrated significant inhibition of acetylcholinesterase (AChE), an important target in the treatment of neurodegenerative diseases. The binding affinity and interaction dynamics were elucidated through molecular docking studies, revealing strong interactions with the active site of AChE .

Study 1: Antibacterial Screening

In a comprehensive screening of synthesized derivatives, several compounds were tested against a panel of bacterial strains. The study highlighted that compounds with the methoxy and sulfonyl groups exhibited enhanced antibacterial properties compared to their counterparts lacking these functionalities .

Study 2: Enzyme Inhibition Mechanism

Molecular docking studies indicated that this compound binds effectively to the active site of AChE. The calculated binding energy suggests a robust interaction, which may translate into potent inhibitory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.